(3-(4-Chlorophenyl)-2-isoxazolin-5-ylmethyl)phosphonic acid
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Overview
Description
(3-(4-Chlorophenyl)-2-isoxazolin-5-ylmethyl)phosphonic acid is a chemical compound characterized by the presence of a chlorophenyl group, an isoxazoline ring, and a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chlorophenyl)-2-isoxazolin-5-ylmethyl)phosphonic acid typically involves the formation of the isoxazoline ring followed by the introduction of the phosphonic acid group. One common method involves the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine to form the isoxazoline ring. The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound. Finally, the phosphonic acid group is introduced through a reaction with a phosphonate reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Chlorophenyl)-2-isoxazolin-5-ylmethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3-(4-Chlorophenyl)-2-isoxazolin-5-ylmethyl)phosphonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-(4-Chlorophenyl)-2-isoxazolin-5-ylmethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)phosphonic acid: Shares the chlorophenyl and phosphonic acid groups but lacks the isoxazoline ring.
Diethyl (4-chlorophenyl)phosphonate: Contains a similar phosphonate group but differs in its ester form.
Tiludronic acid: A bisphosphonate used in medicine, similar in its phosphonic acid functionality.
Uniqueness
(3-(4-Chlorophenyl)-2-isoxazolin-5-ylmethyl)phosphonic acid is unique due to the presence of the isoxazoline ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phosphonic acid derivatives and contributes to its specific applications and reactivity.
Properties
CAS No. |
125674-57-9 |
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Molecular Formula |
C10H11ClNO4P |
Molecular Weight |
275.62 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methylphosphonic acid |
InChI |
InChI=1S/C10H11ClNO4P/c11-8-3-1-7(2-4-8)10-5-9(16-12-10)6-17(13,14)15/h1-4,9H,5-6H2,(H2,13,14,15) |
InChI Key |
ABTAVQXRNMOAIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)Cl)CP(=O)(O)O |
Origin of Product |
United States |
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